2-Iodo-6-nitrobenzo[d]thiazole
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Overview
Description
2-Iodo-6-nitrobenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features an iodine atom at the second position and a nitro group at the sixth position on the benzothiazole ring, making it a unique and valuable molecule for various applications.
Preparation Methods
The synthesis of 2-Iodo-6-nitrobenzo[d]thiazole typically involves the iodination of 6-nitrobenzo[d]thiazole. One common method includes the reaction of 6-nitrobenzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-Iodo-6-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include iodine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Iodo-6-nitrobenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-6-nitrobenzo[d]thiazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of various derivatives. These interactions can affect cellular pathways and lead to the compound’s observed biological activities .
Comparison with Similar Compounds
2-Iodo-6-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
6-Nitrobenzo[d]thiazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-Amino-6-nitrobenzo[d]thiazole: Contains an amino group instead of an iodine atom, leading to different chemical properties and applications.
2-Iodo-4-nitrobenzo[d]thiazole:
These comparisons highlight the unique features of this compound, such as its specific substitution pattern, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C7H3IN2O2S |
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Molecular Weight |
306.08 g/mol |
IUPAC Name |
2-iodo-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3IN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H |
InChI Key |
KOVIXLKJLPARSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)I |
Origin of Product |
United States |
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